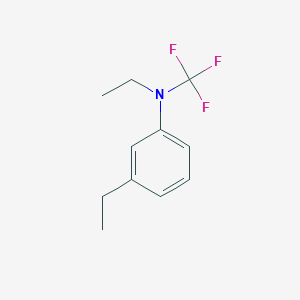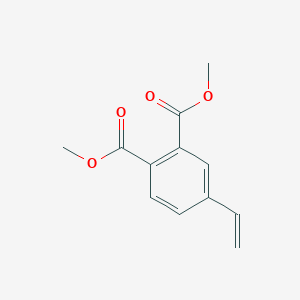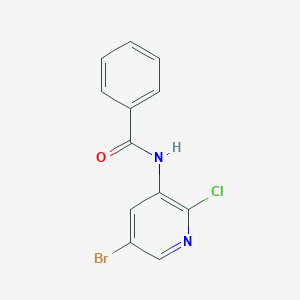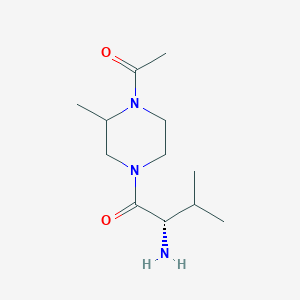
(S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Amino Group: The amino group is introduced through reductive amination or other suitable methods.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the amino group.
Reduction: Reduction reactions can be used to modify the acetyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Piperazine derivatives are known for their activity against various diseases, including infections and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Acetyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one
- 1-(3-Methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one
- 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-butan-1-one
Uniqueness
(S)-1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-amino-3-methyl-butan-1-one is unique due to its specific stereochemistry and functional groups. The presence of the acetyl group and the specific arrangement of the amino and methyl groups contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23N3O2 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(2S)-1-(4-acetyl-3-methylpiperazin-1-yl)-2-amino-3-methylbutan-1-one |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)14-5-6-15(10(4)16)9(3)7-14/h8-9,11H,5-7,13H2,1-4H3/t9?,11-/m0/s1 |
InChI Key |
MDBSUOXAYHBCOB-UMJHXOGRSA-N |
Isomeric SMILES |
CC1CN(CCN1C(=O)C)C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC1CN(CCN1C(=O)C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)

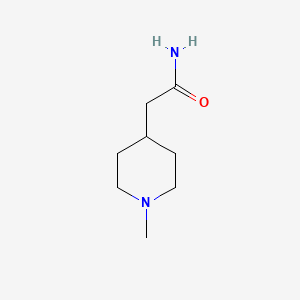



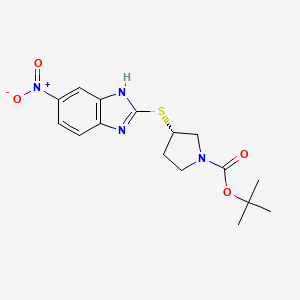
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
